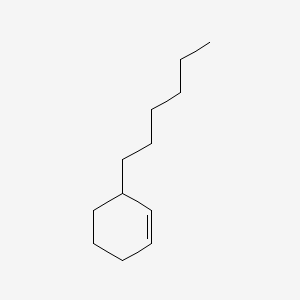
Cyclohexene, 3-hexyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexene, 3-hexyl- is an organic compound with the molecular formula C12H22. It is a derivative of cyclohexene, where a hexyl group is attached to the third carbon of the cyclohexene ring. This compound is also known by its IUPAC name, 3-hexyl-1-cyclohexene .
Preparation Methods
Cyclohexene, 3-hexyl- can be synthesized through various methods. One common laboratory method involves the dehydration of cyclohexanol using phosphoric acid as a catalyst . The reaction proceeds as follows:
C6H11OH→C6H10+H2O
In industrial settings, cyclohexene is often produced by the partial hydrogenation of benzene . The addition of a hexyl group to the cyclohexene ring can be achieved through various alkylation reactions.
Chemical Reactions Analysis
Cyclohexene, 3-hexyl- undergoes several types of chemical reactions, including:
Oxidation: Cyclohexene, 3-hexyl- can be oxidized to form cyclohexanone derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form cyclohexane derivatives using hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C).
Substitution: Halogenation reactions can occur, where halogens such as chlorine (Cl2) or bromine (Br2) are added to the double bond of cyclohexene, 3-hexyl-.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Cyclohexene, 3-hexyl- has various applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in studies involving lipid metabolism and membrane structure due to its hydrophobic nature.
Medicine: Research into cyclohexene derivatives has shown potential in developing new pharmaceuticals, particularly in the area of anti-inflammatory and antimicrobial agents.
Mechanism of Action
The mechanism by which cyclohexene, 3-hexyl- exerts its effects depends on the specific reaction or application. In oxidation reactions, the double bond of the cyclohexene ring is typically the site of attack by oxidizing agents, leading to the formation of epoxides or ketones. In reduction reactions, the double bond is hydrogenated to form cyclohexane derivatives .
Comparison with Similar Compounds
Cyclohexene, 3-hexyl- can be compared to other cyclohexene derivatives such as cyclohexene, 3-cyclohexyl- and cyclohexene, 3-methyl-. These compounds share similar reactivity patterns but differ in the nature of the substituent group attached to the cyclohexene ring. The hexyl group in cyclohexene, 3-hexyl- provides unique hydrophobic properties and influences the compound’s reactivity and applications .
Similar Compounds
- Cyclohexene, 3-cyclohexyl-
- Cyclohexene, 3-methyl-
- Cyclohexene, 3-ethyl-
Cyclohexene, 3-hexyl- stands out due to its longer alkyl chain, which can affect its physical properties and reactivity compared to shorter-chain derivatives .
Properties
CAS No. |
15232-78-7 |
|---|---|
Molecular Formula |
C12H22 |
Molecular Weight |
166.30 g/mol |
IUPAC Name |
3-hexylcyclohexene |
InChI |
InChI=1S/C12H22/c1-2-3-4-6-9-12-10-7-5-8-11-12/h7,10,12H,2-6,8-9,11H2,1H3 |
InChI Key |
OQKLIIQHYMWPMF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1CCCC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















